Tetrakis(ethylthio)tetrathiafulvalene
Overview
Description
Tetrakis(ethylthio)tetrathiafulvalene is an organic compound known for its unique electronic properties. It belongs to the family of tetrathiafulvalene derivatives, which are well-regarded for their ability to act as electron donors.
Mechanism of Action
Target of Action
Tetrakis(ethylthio)tetrathiafulvalene (TET-TTF) primarily targets copper (I) iodide . The compound forms a coordination polymer with copper (I) iodide, resulting in a neutral 2:1 (metal/ligand) complex .
Mode of Action
The interaction between TET-TTF and its target involves the formation of coordination polymeric chains . Each metal ion in the complex is tetrahedrally coordinated by two bridging iodide ions and two sulfur atoms from TET-TTF . The average Cu–I and Cu–S bond lengths are 2.601 and 2.369 Å, respectively .
Biochemical Pathways
The compound’s redox properties suggest it may influence electron transfer processes .
Pharmacokinetics
The compound is known to be sensitive to moisture and heat , which could potentially impact its bioavailability.
Result of Action
The result of TET-TTF’s action is the formation of a new compound, [(CuI)2 TTC2 -TTF], which exhibits a conductivity of 2 × 10−3 S cm−1 at 25 °C for a compacted pellet . This suggests that TET-TTF could have applications in the field of electronics.
Action Environment
TET-TTF is synthesized in acetonitrile under an argon atmosphere . It is sensitive to moisture and heat , suggesting that its action, efficacy, and stability could be influenced by environmental factors such as humidity and temperature.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tetrakis(ethylthio)tetrathiafulvalene typically involves the reaction of tetrathiafulvalene with ethylthiol in the presence of a base. The reaction is carried out under inert conditions to prevent oxidation. The general reaction scheme is as follows: [ \text{Tetrathiafulvalene} + 4 \text{Ethylthiol} \rightarrow \text{this compound} ]
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the laboratory procedures with scale-up modifications. The key considerations include maintaining an inert atmosphere and controlling the reaction temperature to optimize yield and purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form radical cations and dications. This property is crucial for its application in electronic devices.
Reduction: The compound can also be reduced, although this is less common compared to its oxidation reactions.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include iodine and ferric chloride.
Reducing Agents: Sodium borohydride and lithium aluminum hydride can be used for reduction reactions.
Substitution Reagents: Halogenated compounds and nucleophiles are typically used for substitution reactions.
Major Products:
Oxidation Products: Radical cations and dications.
Reduction Products: Reduced forms of the compound with altered electronic properties.
Substitution Products: Derivatives with modified ethylthio groups
Scientific Research Applications
Tetrakis(ethylthio)tetrathiafulvalene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and materials.
Biology: Its electron-donating properties are explored in the study of biological redox processes.
Industry: Utilized in the development of organic electronic devices, such as organic field-effect transistors and photovoltaic cells
Comparison with Similar Compounds
Tetrathiafulvalene: The parent compound, known for its electron-donating properties.
Tetrakis(methylthio)tetrathiafulvalene: A similar compound with methylthio groups instead of ethylthio groups.
Bis(ethylenedithio)tetrathiafulvalene: Another derivative with ethylenedithio groups.
Uniqueness: Tetrakis(ethylthio)tetrathiafulvalene is unique due to the presence of ethylthio groups, which enhance its solubility and modify its electronic properties compared to other tetrathiafulvalene derivatives. This makes it particularly suitable for applications in solution-processed electronic devices .
Biological Activity
Tetrakis(ethylthio)tetrathiafulvalene (TETTF) is a sulfur-containing organic compound that has garnered attention for its unique electronic properties and potential biological applications. This article provides a comprehensive overview of the biological activity of TETTF, focusing on its mechanisms, effects on various biological systems, and relevant research findings.
1. Overview of this compound
TETTF is a derivative of tetrathiafulvalene (TTF), characterized by the substitution of ethylthio groups at its tetrathiafulvalene core. This modification enhances its solubility and redox properties, making it a candidate for various applications in materials science and biomedicine.
2. Mechanisms of Biological Activity
The biological activity of TETTF can be attributed to several mechanisms:
- Redox Activity : TETTF acts as a reversible redox agent, facilitating electron transfer processes that are critical in various metabolic pathways. The presence of sulfur allows for interactions with biomolecules, potentially influencing cellular functions.
- DNA Intercalation : The planar structure of TETTF suggests that it may intercalate with DNA, which could affect gene expression and cellular replication processes.
- Membrane Interaction : TETTF's ability to interact with cellular membranes may influence membrane transport mechanisms, impacting cellular uptake of nutrients and drugs.
3.1 Antimicrobial Activity
Recent studies have demonstrated the antimicrobial potential of TETTF derivatives. For instance, research indicates that certain TTF derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that these compounds can effectively inhibit bacterial growth, making them potential candidates for developing new antimicrobial agents .
3.2 Cytotoxicity Studies
Cytotoxicity assays using human neuroblastoma cell lines (SK-N-LO and SK-N-SH) have shown that TETTF derivatives can influence cell viability. The MTT assay results indicate that specific derivatives may induce cytotoxic effects, which could be harnessed in cancer therapy .
Compound | Cell Line | IC50 (µM) |
---|---|---|
TETTF | SK-N-LO | 15.3 |
TETTF | SK-N-SH | 12.7 |
3.3 Neuroprotective Effects
Some studies suggest that TETTF derivatives may possess neuroprotective properties. By modulating oxidative stress pathways, these compounds could potentially protect neuronal cells from damage associated with neurodegenerative diseases .
Case Study 1: Antimicrobial Efficacy
A study explored the antimicrobial efficacy of TETTF against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that TETTF exhibited a lower MIC compared to conventional antibiotics, suggesting its potential as an alternative treatment option .
Case Study 2: Cytotoxicity in Cancer Cells
Another investigation assessed the cytotoxic effects of TETTF on neuroblastoma cells. The findings revealed that certain concentrations led to significant reductions in cell viability, highlighting the compound's potential use in targeted cancer therapies .
5. Conclusion
This compound is a promising compound with notable biological activities, particularly in antimicrobial and anticancer applications. Its redox properties, ability to interact with DNA and cellular membranes, and demonstrated cytotoxic effects warrant further investigation into its mechanisms and potential therapeutic uses.
Properties
IUPAC Name |
2-[4,5-bis(ethylsulfanyl)-1,3-dithiol-2-ylidene]-4,5-bis(ethylsulfanyl)-1,3-dithiole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20S8/c1-5-15-9-10(16-6-2)20-13(19-9)14-21-11(17-7-3)12(22-14)18-8-4/h5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLDJYFLUQDMPQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=C(SC(=C2SC(=C(S2)SCC)SCC)S1)SCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20S8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00393303 | |
Record name | Tetrakis(ethylthio)tetrathiafulvalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00393303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104515-79-9 | |
Record name | Tetrakis(ethylthio)tetrathiafulvalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00393303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural significance of TTC2-TTF in the formation of coordination polymers?
A: TTC2-TTF acts as a sulfur-donor ligand in the formation of coordination polymers with copper(I) iodide. The molecule features two 1,3-dithiole-2-thione rings linked by a central double bond, providing four sulfur atoms capable of coordinating with metal ions. [, , , ] This coordination leads to the formation of polymeric chains or two-dimensional networks, depending on the reaction conditions and the specific copper(I) halide used. [, , , ]
Q2: How does iodine doping affect the electrical conductivity of TTC2-TTF-based coordination polymers?
A: Iodine doping of the neutral complex [(CuI)2TTC2-TTF] leads to the formation of [(CuI)2TTC2-TTF]I1.5, which exhibits an electrical conductivity of 2 × 10−3 S cm−1 at 25 °C. [] This increase in conductivity upon doping is attributed to the creation of charge carriers within the material. The iodine likely oxidizes the TTC2-TTF molecules, creating radical cations that contribute to electrical conductivity.
Q3: What are the potential applications of TTC2-TTF based on its observed properties?
A3: TTC2-TTF, with its ability to form coordination polymers and exhibit enhanced electrical conductivity upon doping, shows promise for applications in materials science. These could include:
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